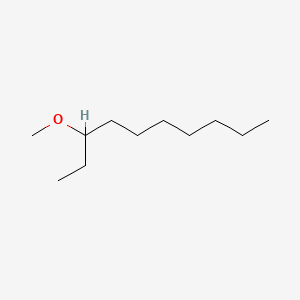
Decane, 3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decane, 3-methoxy- is an organic compound belonging to the class of alkanes It is a derivative of decane, where a methoxy group (-OCH3) is attached to the third carbon atom in the decane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Decane, 3-methoxy- typically involves the alkylation of decane with methanol in the presence of a strong acid catalyst. The reaction can be represented as follows:
C10H22+CH3OH→C10H21OCH3+H2O
The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of Decane, 3-methoxy- can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of heterogeneous catalysts, such as zeolites, can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Decane, 3-methoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form decane.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-methoxydecanal.
Reduction: Formation of decane.
Substitution: Formation of 3-halodecane derivatives.
Wissenschaftliche Forschungsanwendungen
Decane, 3-methoxy- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on biological membranes and cellular processes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used as an intermediate in the production of other chemicals and materials.
Wirkmechanismus
The mechanism of action of Decane, 3-methoxy- involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and properties. The pathways involved in its action include:
Hydrogen Bonding: The methoxy group can form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity.
Electrophilic and Nucleophilic Reactions: The presence of the methoxy group can make the compound more susceptible to electrophilic and nucleophilic attacks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decane: A straight-chain alkane with no functional groups.
3-Methyldecane: A derivative of decane with a methyl group attached to the third carbon atom.
2-Ethylnonane: An isomer of decane with an ethyl group attached to the second carbon atom.
Uniqueness
Decane, 3-methoxy- is unique due to the presence of the methoxy group, which imparts different chemical and physical properties compared to its analogs
Eigenschaften
CAS-Nummer |
55955-64-1 |
|---|---|
Molekularformel |
C11H24O |
Molekulargewicht |
172.31 g/mol |
IUPAC-Name |
3-methoxydecane |
InChI |
InChI=1S/C11H24O/c1-4-6-7-8-9-10-11(5-2)12-3/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
WTQMTAKGPZZDKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


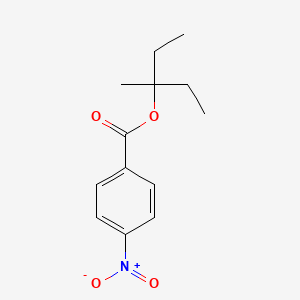
![6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid](/img/structure/B14625134.png)
![N'-{3-[(6-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14625141.png)
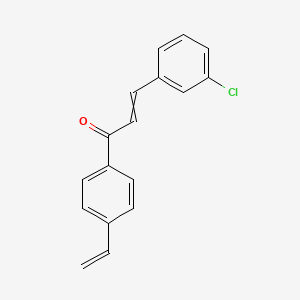
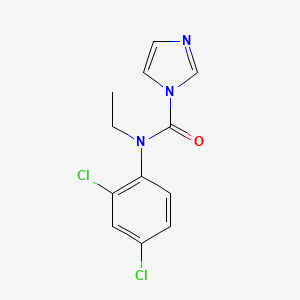
![Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy-](/img/structure/B14625164.png)

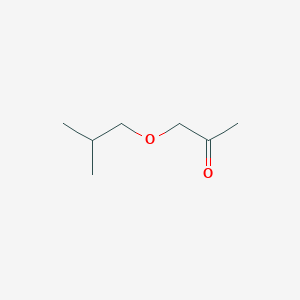

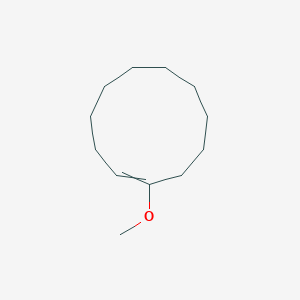
![{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate](/img/structure/B14625180.png)
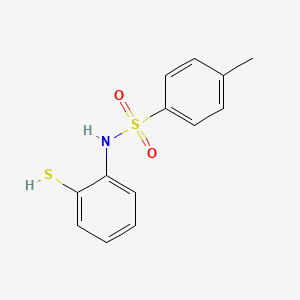
![({[1-(2,3-Dimethylazepan-1-yl)-2-methyl-4-oxobutan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14625186.png)
![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14625191.png)
